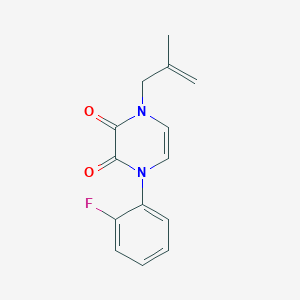

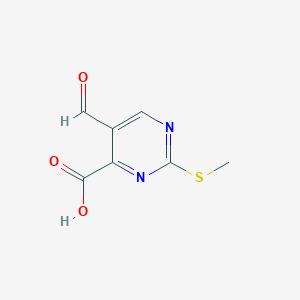

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various substituents on the thiazole ring, which greatly affect the biological outcomes . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mecanismo De Acción

The mechanism of action of Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their catalytic activity. It has also been proposed to interact with various receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated its potential to improve cognitive function and memory in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is its versatility in various fields. It can be easily synthesized and modified to obtain derivatives with improved properties. However, one of the limitations is its low solubility in water, which can hinder its use in certain applications.

Direcciones Futuras

There are several future directions for the research on Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate. One direction is to explore its potential as a scaffold for the development of new drugs targeting various diseases. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.

Métodos De Síntesis

The synthesis of Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate involves the reaction of ethyl piperazine-1-carboxylate with 4-(2-amino-2-oxoethyl)thiazol-2-ylcarbamic acid tert-butyl ester. The reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, it has been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In drug discovery, it has been explored as a scaffold for the development of new drugs targeting various diseases. In materials science, it has been studied for its potential applications as a building block for the synthesis of new materials with unique properties.

Propiedades

IUPAC Name |

ethyl 4-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-22-13(21)18-5-3-17(4-6-18)12(20)16-11-15-9(8-23-11)7-10(14)19/h8H,2-7H2,1H3,(H2,14,19)(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIYAACAQOPTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)

![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2900219.png)

![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)

![5-[[4-[(4-Bromophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2900224.png)